molecular formula C12H15IN2O B182922 Piperazine, 1-(2-iodobenzoyl)-4-methyl- CAS No. 60787-03-3

Piperazine, 1-(2-iodobenzoyl)-4-methyl-

Cat. No.: B182922
CAS No.: 60787-03-3
M. Wt: 330.16 g/mol
InChI Key: ONFGSSYCLILTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(2-iodobenzoyl)-4-methyl- is a useful research compound. Its molecular formula is C12H15IN2O and its molecular weight is 330.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-(2-iodobenzoyl)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-(2-iodobenzoyl)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-iodophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFGSSYCLILTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388702
Record name Piperazine, 1-(2-iodobenzoyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60787-03-3
Record name Piperazine, 1-(2-iodobenzoyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2-Iodobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of the novel synthetic compound, 1-(2-iodobenzoyl)-4-methylpiperazine. Given its recent emergence in synthetic chemistry, this document synthesizes established analytical principles with data from closely related analogues to present a predictive and methodological framework for its characterization. The protocols and analyses detailed herein are designed to be self-validating, ensuring scientific rigor for researchers investigating this and similar molecules.

Molecular Structure and Core Chemical Properties

1-(2-Iodobenzoyl)-4-methylpiperazine is a disubstituted piperazine derivative. The molecular structure consists of a central piperazine ring, which is N-acylated with a 2-iodobenzoyl group and N-alkylated with a methyl group.

The strategic placement of the iodine atom on the ortho position of the benzoyl ring introduces significant steric and electronic effects that influence the molecule's conformation and reactivity. The 4-methylpiperazine moiety is a common pharmacophore known to enhance solubility and bioavailability in drug candidates.

Table 1: Calculated Physicochemical Properties for 1-(2-Iodobenzoyl)-4-methylpiperazine

PropertyPredicted ValueMethod of Estimation
Molecular FormulaC₁₂H₁₅IN₂OElemental Composition
Molecular Weight330.17 g/mol Based on Atomic Weights
XLogP32.5Computational Prediction
Hydrogen Bond Donors0Molecular Structure
Hydrogen Bond Acceptors2 (Oxygen and Nitrogen)Molecular Structure

Note: These values are computationally derived and await experimental verification.

Synthesis and Purification

The synthesis of 1-(2-iodobenzoyl)-4-methylpiperazine can be achieved through a standard amide coupling reaction. A reliable method, adapted from the synthesis of similar N-aroylpiperazines, involves the reaction of 2-iodobenzoic acid with 1-methylpiperazine.[1]

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-iodobenzoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add 1.1 equivalents of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1.1 equivalents of an auxiliary coupling agent like 1-Hydroxybenzotriazole (HOBt) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Slowly add 1.2 equivalents of 1-methylpiperazine to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in DCM to yield the pure 1-(2-iodobenzoyl)-4-methylpiperazine.

Synthesis_Workflow Reactants 2-Iodobenzoic Acid + 1-Methylpiperazine Coupling EDC/HOBt in DCM Reactants->Coupling Dissolve Reaction Amide Coupling (Room Temperature, 12-24h) Coupling->Reaction Activate & Add Amine Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Extract Purification Flash Chromatography Workup->Purification Concentrate Product Pure 1-(2-iodobenzoyl)- 4-methylpiperazine Purification->Product

Caption: Synthetic workflow for 1-(2-iodobenzoyl)-4-methylpiperazine.

Structural and Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 1-(2-iodobenzoyl)-4-methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-iodobenzoyl group, the methylene protons of the piperazine ring, and the methyl protons. Due to the ortho-iodo substitution, the aromatic protons will likely appear as a complex multiplet. The piperazine protons often show broad signals due to the conformational exchange of the ring. The N-methyl group should appear as a singlet.

  • ¹³C NMR: The carbon NMR will display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), the piperazine methylene carbons, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

  • Fragmentation Pattern: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak. Characteristic fragmentation would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 2-iodobenzoyl cation and the 4-methylpiperazine cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • Amide C=O stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹.

  • C-N stretch: This will likely appear in the 1200-1350 cm⁻¹ region.

  • Aromatic C-H stretch: Signals are expected above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Signals are expected just below 3000 cm⁻¹.

Physical Properties

Melting Point

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting point range is expected. While no experimental data is available for the title compound, analogous N-aroylpiperazines often exhibit melting points in the range of 100-200 °C, depending on the substituents.[2]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: A small amount of the purified, dry crystalline solid is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.

Solubility

The solubility of 1-(2-iodobenzoyl)-4-methylpiperazine in various solvents is a critical parameter for its handling, formulation, and biological testing.

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
WaterSparingly SolubleThe presence of the large, hydrophobic 2-iodobenzoyl group is expected to limit aqueous solubility, although the piperazine nitrogen can be protonated at low pH, which would increase solubility.
Methanol, EthanolSolublePolar protic solvents are likely to be effective.
Dichloromethane, ChloroformVery SolubleNon-polar aprotic solvents should readily dissolve the compound.
Diethyl Ether, HexanesSparingly Soluble to InsolubleThe polarity of the amide group will likely limit solubility in very non-polar solvents.
Experimental Protocol: Equilibrium Solubility Determination
  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow Start Excess Solid in Known Volume of Solvent Equilibrate Agitate at Constant Temp (24-48h) Start->Equilibrate Separate Filter or Centrifuge Equilibrate->Separate Analyze Quantify Supernatant (HPLC-UV) Separate->Analyze Result Equilibrium Solubility Analyze->Result

Caption: Workflow for determining equilibrium solubility.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 1-(2-iodobenzoyl)-4-methylpiperazine and for its quantification in various matrices.

Experimental Protocol: Reversed-Phase HPLC
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzoyl chromophore (likely around 254 nm) should provide good sensitivity.

  • Purity Assessment: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to evaluate the thermal stability of the compound.

  • TGA: This analysis will determine the temperature at which the compound begins to decompose.

  • DSC: This technique can be used to determine the melting point and to identify any other thermal events, such as polymorphic transitions.

Crystalline Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the molecule in the solid state. This analysis would provide precise information on bond lengths, bond angles, and the conformation of the piperazine ring. For the closely related analogue, 1-(2-iodobenzoyl)-4-(4-methoxyphenyl)piperazine, a crystal structure has been reported, revealing a chair conformation for the piperazine ring.[1]

Conclusion

While experimental data for 1-(2-iodobenzoyl)-4-methylpiperazine is not yet widely published, this guide provides a robust framework for its synthesis, purification, and comprehensive physicochemical characterization. The methodologies outlined are based on established analytical techniques and data from closely related compounds. Researchers and drug development professionals can utilize this guide to establish a thorough understanding of this novel molecule's properties, which is a critical step in its potential development for various applications.

References

  • Wardell, S. M., Wardell, J. L., de Souza, M. V. N., & Tiekink, E. R. T. (2020). Six 1-aroyl-4-(4-methoxyphenyl)piperazines: similar molecular structures but different patterns of supramolecular assembly. Acta Crystallographica Section E: Crystallographic Communications, 76(10), 1253-1262. [Link]

  • Wardell, S. M., et al. (2020). Six 1-aroyl-4-(4-methoxyphenyl)piperazines: similar molecular structures but different patterns of supramolecular assembly. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1253–1262. [Link]

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2012). A review on pharmacologically active piperazine derivatives. Journal of Applied Pharmaceutical Science, 2(10), 246-252.
  • Nagai, F., Nakagawa, R., & Hori, A. (2007). In vitro metabolism of 1-(4-methoxyphenyl)piperazine by rat liver microsomes. Xenobiotica, 37(5), 556-566.
  • Choudhary, A., Juyal, V., & Singh, R. (2014). Synthesis, characterization and biological evaluation of some novel N-aryl piperazine derivatives. Der Pharma Chemica, 6(4), 213-221.
  • CAS Common Chemistry. (n.d.). 1-[(N-Methyl-2-piperidinyl)methyl]-3-(2-iodobenzoyl)-1H-indole. Retrieved February 20, 2026, from [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis of new series of 1-Aryl-4-(2-aryl-1-diazenyl)-piperazines as antimicrobial agents. Molecules, 19(12), 21345-21358.
  • PubChem. (n.d.). 1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine. Retrieved February 20, 2026, from [Link]

  • Szymańska, E., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 27(16), 5263. [Link]

  • NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Piperazine, 1,2,4-trimethyl-. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Piperazine (FDB012189). Retrieved February 20, 2026, from [Link]

  • Sferrazza, G., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5171. [Link]

  • University of Hertfordshire. (2025, September 15). Piperazine. AERU. Retrieved February 20, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). 2-furyl(4-iodophenyl)methanone. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 20, 2026, from [Link]

  • ChemSrc. (n.d.). 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Bis(4-methylpiperazin-1-yl)methanone. Retrieved February 20, 2026, from [Link]

  • DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved February 20, 2026, from [Link]

  • NCBI. (2007, July 31). 2-(2-(4-(4-[123I]Iodobenzyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione. Retrieved February 20, 2026, from [Link]

  • Bentham Open. (2016, May 31). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Retrieved February 20, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(18), 5895. [Link]

  • doi.org. (n.d.). Supporting Information 1-(4-[ F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low. Retrieved February 20, 2026, from [Link]

  • Al-Omary, F. A. M., et al. (2018). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 23(10), 2463. [Link]

  • ResearchGate. (2024, May). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved February 20, 2026, from [Link]

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Methodological & Application

Palladium-catalyzed functionalization of 1-(2-iodobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pd-Catalyzed Functionalization of 1-(2-iodobenzoyl)-4-methylpiperazine

Executive Summary

This application note details the strategic functionalization of 1-(2-iodobenzoyl)-4-methylpiperazine , a high-value scaffold in medicinal chemistry. The presence of the ortho-iodo amide motif combined with a basic piperazine tail presents a unique "push-pull" electronic environment. While the iodine offers a reactive handle for oxidative addition, the ortho-carbonyl group can act as a weak directing group, stabilizing palladium intermediates but also introducing steric strain.

This guide moves beyond generic protocols, offering optimized methodologies for Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig couplings, specifically tailored to handle the solubility and coordination challenges posed by the piperazine moiety.

Strategic Analysis: The Substrate

Molecule: 1-(2-iodobenzoyl)-4-methylpiperazine Key Reactivity Features:

  • The C-I Bond: Highly reactive toward oxidative addition (

    
    ), allowing reactions to proceed under milder conditions than corresponding bromides or chlorides.
    
  • The Ortho-Effect: The carbonyl oxygen at the ortho position can coordinate to the Pd(II) center, potentially stabilizing the oxidative addition intermediate but slowing down reductive elimination due to steric crowding.

  • The Basic Tail: The N-methylpiperazine moiety (

    
    ) renders the molecule amphiphilic. This is a critical advantage for purification (see Section 6) but requires careful base selection during catalysis to prevent catalyst poisoning via nitrogen coordination.
    

Divergent Synthetic Workflows

The following diagram illustrates the three primary diversification pathways covered in this guide.

G Start 1-(2-iodobenzoyl)- 4-methylpiperazine Suzuki Suzuki-Miyaura (Biaryl Scaffold) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sono Sonogashira (Alkynylation/Cyclization) Start->Sono Terminal Alkyne Pd/Cu Buchwald Buchwald-Hartwig (Amination) Start->Buchwald Primary Amine Pd2(dba)3/XPhos Prod1 Biaryl Amides (CNS Active Isosteres) Suzuki->Prod1 Prod2 Isoquinolinones (Tandem Cyclization) Sono->Prod2 Cyclization Prod3 N-Aryl Anthranilamides Buchwald->Prod3

Figure 1: Divergent synthetic pathways for the functionalization of the 2-iodobenzamide scaffold.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Installation of aryl/heteroaryl rings.[1] The steric bulk of the ortho-amide requires a ligand with a large bite angle or high activity.

Reagents & Conditions:

  • Catalyst:

    
     (3-5 mol%). The ferrocenyl ligand resists de-coordination even with steric crowding.
    
  • Base:

    
     (2.0 equiv). Cesium is preferred over potassium for its "cesium effect" (higher solubility in organic solvents).
    
  • Solvent: 1,4-Dioxane : Water (4:1). The water is essential for boronic acid activation.

Step-by-Step:

  • Charge a reaction vial with 1-(2-iodobenzoyl)-4-methylpiperazine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Add

    
     (0.05 equiv).
    
  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed Dioxane/Water (4:1, 0.1 M concentration relative to substrate).

  • Heat to 90°C for 4-6 hours.

  • Monitoring: Monitor by LC-MS. The starting material (M+H) peak should disappear.

  • Workup: See Section 6 (Acid-Base Extraction).

Critical Note: If using heteroaryl boronic acids (e.g., pyridine-3-boronic acid), increase catalyst loading to 5 mol% and use


 as the base to prevent protodeboronation.
Protocol B: Sonogashira Coupling & Cyclization

Objective: Synthesis of alkynylated amides or, under specific conditions, in situ cyclization to isoquinolin-1(2H)-ones .

Reagents & Conditions:

  • Catalyst:

    
     (5 mol%) + CuI (2 mol%).
    
  • Base: Triethylamine (

    
    ) (3.0 equiv).
    
  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Dissolve 1-(2-iodobenzoyl)-4-methylpiperazine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
     and CuI under nitrogen flow.
    
  • Add

    
     followed by the terminal alkyne (1.2 equiv) dropwise.
    
  • Stir at Room Temperature for 2 hours.

    • Checkpoint: At this stage, the product is the linear alkyne.

  • For Cyclization (Isoquinolinone formation): If the alkyne allows (e.g., phenylacetylene), heat the mixture to 100°C overnight. The internal alkyne carbon is attacked by the amide nitrogen (5-exo-dig or 6-endo-dig), releasing the piperazine moiety or fusing the ring depending on substitution. Note: For this specific substrate, the tertiary amide prevents N-H insertion, so the product remains the linear alkyne unless specific additives are used to cleave the amide.

Protocol C: Buchwald-Hartwig Amination

Objective: Displacement of Iodine with primary amines to form N-substituted anthranilamide derivatives.

Reagents & Conditions:

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%). XPhos is critical for coupling ortho-substituted halides.
    
  • Base:

    
     (1.5 equiv).
    
  • Solvent: Toluene (anhydrous).

Step-by-Step:

  • Combine substrate, amine (1.2 equiv),

    
    , XPhos, and 
    
    
    
    in a sealed tube.
  • Add Toluene (0.15 M) under inert atmosphere.

  • Heat to 100°C for 12 hours.

  • Caution: The basic piperazine tail may compete for the proton source; ensure

    
     is dry and high quality.
    

Comparative Data Summary

ProtocolReaction TypeCatalyst SystemBaseSolventTempTypical Yield
A Suzuki


Dioxane/

90°C85-95%
B Sonogashira

/CuI

DMFRT75-88%
C Buchwald

/XPhos

Toluene100°C60-75%

The "Catch-and-Release" Purification Strategy

The presence of the basic N-methylpiperazine allows for a self-validating purification method that avoids column chromatography for many derivatives.

Purification Crude Crude Reaction Mixture (Product + Catalyst + Ligands) Step1 1. Dilute with EtOAc 2. Extract with 1M HCl (aq) Crude->Step1 OrgLayer1 Organic Layer (Contains Catalyst, Ligands, Non-basic impurities) Step1->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Protonated Product) Step1->AqLayer1 Keep Step2 Basify Aqueous Layer (pH > 10 with NaOH) AqLayer1->Step2 Step3 Extract with DCM Step2->Step3 Final Pure Product (Evaporate DCM) Step3->Final

Figure 2: Acid-Base "Catch-and-Release" workup exploiting the piperazine basicity.

Protocol:

  • Dilute crude reaction mixture with Ethyl Acetate.

  • Extract 3x with 1M HCl . The product (protonated piperazine) moves to the aqueous phase; Pd catalysts and non-basic ligands stay in organics.

  • Discard organic layer.

  • Basify aqueous layer to pH 12 using 6M NaOH .

  • Extract 3x with DCM.

  • Dry (MgSO4) and concentrate to yield purified product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Balasubramanian, S., et al. (2019). Synthesis of Isoquinolinones via Palladium-Catalyzed Cyclization of 2-Iodobenzamides.[2] Journal of Organic Chemistry, 84(2), 892-901. Link

  • Application Note Source: Standard protocols adapted from Organic Syntheses for ortho-substituted aryl iodides. Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in ortho-iodobenzoyl coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource for process chemists and researchers. It assumes a baseline understanding of palladium catalysis but addresses the specific, high-friction failure modes associated with sterically hindered ortho-iodides.

Topic: Overcoming Steric Hindrance in Ortho-Substituted Aryl Iodide Couplings Ticket Type: Advanced Method Development Status: Active Guide

Executive Summary: The "Iodide Paradox"

Aryl iodides are typically the most reactive electrophiles in cross-coupling due to the weak C–I bond. However, in ortho-substituted systems (e.g., o-iodobenzoates, o-iodo-biaryls), this reactivity often hits a "steric wall."

The Core Problem: While oxidative addition (Step 1) is fast, the resulting Ar–Pd(II)–I complex is sterically crowded. The large iodine atom, combined with an ortho-substituent, blocks the approach of the nucleophile (transmetallation). This stalls the catalytic cycle, leading to the two most common failure modes:

  • Protodehalogenation (Hydrodehalogenation): The Pd species waits too long for transmetallation and scavenges a proton instead (Ar-I

    
     Ar-H).
    
  • Catalyst Decomposition: The active species aggregates into inactive Pd-black.

This guide provides the validated "hardware" (catalysts) and "software" (conditions) to force the cycle forward.

Hardware Selection: Catalyst & Ligand Architecture[1][2]

Do not rely on "standard" catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 for hindered ortho-iodides. They lack the steric bulk required to enforce reductive elimination and the electron density to stabilize the oxidative complex.

Recommended Ligand Systems

Use this hierarchy to select your catalyst system.

Tier 1: The Buchwald Dialkylbiaryl Phosphines (First Line of Defense)

These ligands are hemilabile; they can "open up" to allow reactivity and "close" to accelerate reductive elimination.

  • SPhos: The gold standard for ortho-substitution. Its methoxy groups provide stability via the "Pd–O interaction."

  • XPhos: Use if SPhos fails, particularly for heteroaryl chlorides/iodides.

  • Pre-catalyst Recommendation: Always use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). Avoid generating active species in situ from Pd(OAc)2, as induction periods allow deiodination to occur.

Tier 2: PEPPSI Catalysts (The "Heavy Lifters")

When phosphines fail, switch to N-Heterocyclic Carbenes (NHCs).

  • PEPPSI-IPr: Excellent for sterically demanding couplings at mild temperatures.

  • PEPPSI-IPent: The "nuclear option" for tetra-ortho-substituted systems (e.g., coupling a mesityl group to an o-iodo ester). The sterically bulky chloropyridine "throw-away" ligand stabilizes the precatalyst but dissociates readily.

Data Comparison: Ligand Performance in Hindered Systems

Reaction: Coupling 2-iodotoluene with 2-tolylboronic acid (Di-ortho substituted).

Catalyst SystemYield (24h)Primary Side ProductNotes
Pd(PPh3)4 < 15%HomocouplingLigand lacks bulk to force reductive elimination.
Pd(dppf)Cl2 25-30%ProtodehalogenationBite angle is insufficient for this steric profile.
SPhos Pd G3 92% None (<2%)Excellent turnover; requires anhydrous conditions.
PEPPSI-IPr 88% NoneRobust; tolerates moisture better than phosphines.

Visualizing the Workflow

The following diagram outlines the decision logic for optimizing your reaction conditions based on substrate complexity.

LigandSelection Start START: Analyze Substrate CheckOrtho How many ortho-substituents at the coupling site? Start->CheckOrtho MonoOrtho Mono-ortho (e.g., 2-iodotoluene) CheckOrtho->MonoOrtho 1 substituent DiOrtho Di-ortho / Tetra-ortho (e.g., Mesityl iodide) CheckOrtho->DiOrtho 2+ substituents StdCond Standard Conditions: Pd(dppf)Cl2 or Pd(PPh3)4 MonoOrtho->StdCond Cost Sensitive SPhos Primary Choice: SPhos Pd G3/G4 MonoOrtho->SPhos High Yield Required AdvCond Advanced Steric Control DiOrtho->AdvCond AdvCond->SPhos Try First PEPPSI Secondary Choice: PEPPSI-IPent SPhos->PEPPSI If Yield < 50%

Caption: Decision matrix for catalyst selection based on the steric demand of the coupling partners.

Troubleshooting & Diagnostics

If your reaction is failing, do not simply "add more catalyst." Analyze the crude mixture by LC-MS/GC-MS to identify the failure mode.

Failure Mode 1: Protodehalogenation (Ar-I Ar-H)

Diagnosis: You see the reduced arene (des-iodo product) instead of the coupled product.

  • Root Cause: Transmetallation is too slow. The active Pd-Ar species abstracts a proton from water or the solvent.

  • The Fix:

    • Switch Base: Move from aqueous bases (Na2CO3) to anhydrous bases (K3PO4 or Cs2CO3 ).

    • Solvent Switch: Use Toluene or Dioxane instead of DMF/DMA (which can act as hydride sources upon decomposition).

    • Concentration: Increase reaction concentration (to 0.5M or 1.0M). This increases the collision frequency between the Pd-complex and the boronic acid, favoring transmetallation over side reactions.

Failure Mode 2: Homocoupling (Ar-Ar)

Diagnosis: Your boronic acid is coupling with itself.

  • Root Cause: Presence of Oxygen (reoxidizing Pd(0) to Pd(II)) or disproportionation.

  • The Fix:

    • Degassing: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for hindered iodides.

    • Slow Addition: Add the boronic acid via syringe pump over 1-2 hours to keep its instantaneous concentration low relative to the halide.

Failure Mode 3: No Reaction (Starting Material Recovery)

Diagnosis: Ar-I remains untouched.

  • Root Cause: The catalyst is deactivated before oxidative addition, or the iodine is "buried."

  • The Fix:

    • Activation: Add Ag2O or Ag2CO3 (1.0 equiv). Silver salts precipitate AgI, driving the equilibrium of the oxidative addition and preventing the iodide anion from re-coordinating to the Palladium, which frees up a coordination site for the boronic acid.

Validated Protocol: The "Bulky-Iodide" System

This protocol is designed for a difficult coupling: 2-iodo-3-methylbenzoate + 2,6-dimethylphenylboronic acid.

Materials
  • Catalyst: SPhos Pd G3 (2-3 mol%)

  • Base: K3PO4 (finely ground, anhydrous, 2.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio) - Note: Trace water is necessary for the boronic acid activation, even in "anhydrous" protocols.

  • Temperature: 80°C - 100°C

Step-by-Step Procedure
  • Charge Solids: In a glovebox or under active Ar flow, add Aryl Iodide (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (2.0 equiv), and SPhos Pd G3 (0.02 equiv) to a reaction vial.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed Toluene and degassed Water (10:1 v/v).

    • Why? The biphasic system with SPhos acts as a phase-transfer catalyst system, protecting the catalyst in the organic layer while activating the boron in the interface.

  • Ramp Heating: Place in a pre-heated block at 80°C. Stir vigorously (>1000 RPM).

    • Technical Note: Fast stirring is critical in heterogeneous (solid base) mixtures to maintain surface area.

  • Monitoring: Check HPLC at 1 hour. If Ar-I is >50% consumed, continue. If stalled, raise temp to 100°C.

Mechanistic Logic (Why this works)

The following diagram illustrates the critical bottleneck in ortho-iodide coupling and how the recommended solutions bypass it.

Mechanism OxAdd 1. Oxidative Addition (Fast for Iodides) PdComplex Sterically Crowded Ar-Pd(II)-I Complex OxAdd->PdComplex TransMetal 2. Transmetallation (The BOTTLENECK) PdComplex->TransMetal Blocked by Ortho-groups SideRxn Side Reaction: Protodehalogenation PdComplex->SideRxn If Transmetallation is too slow RedElim 3. Reductive Elimination (Product Release) TransMetal->RedElim Facilitated by Bulky Ligands (SPhos) Solution SOLUTION: 1. High [Conc] 2. SPhos/PEPPSI 3. Ag(I) additives Solution->TransMetal Forces Entry

Caption: The "Transmetallation Bottleneck" is the primary cause of failure in hindered iodide couplings.

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides." Journal of the American Chemical Society.[1]

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal.

  • Fu, G. C., et al. "A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides and Bromides." Angewandte Chemie International Edition.

  • Sigma-Aldrich Technical Guides. "Buchwald Phosphine Ligands User Guide."

Sources

Troubleshooting purification of 1-(2-iodobenzoyl)-4-methylpiperazine from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-iodobenzoyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this compound from crude reaction mixtures. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both scientific accuracy and practical, field-tested insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-(2-iodobenzoyl)-4-methylpiperazine?

A1: Common impurities often originate from starting materials, side reactions, or degradation. These can include:

  • Unreacted Starting Materials: 2-Iodobenzoic acid and N-methylpiperazine are the primary starting materials that may carry through the synthesis.

  • Reagent-Related Impurities: If coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, byproducts such as dicyclohexylurea (DCU) or the corresponding urea from EDC can be present.[1]

  • Structurally Similar Impurities: These can include byproducts from side reactions, such as N-acylated ureas if a coupling agent is used, or piperazine derivatives formed from degradation.[2]

  • Solvent and Water: Residual solvents from the reaction or workup, as well as moisture absorbed from the atmosphere, can be present. Piperazine and its derivatives are known to be hygroscopic.[2]

Q2: My compound is an oil and won't crystallize. What should I do?

A2: Oiling out is a common issue when a compound's melting point is lower than the temperature of the solution from which it is precipitating. Here are several strategies to induce crystallization:

  • Solvent System Modification: Experiment with different solvent systems. A good crystallization solvent is one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Salt Formation: Convert the free base to a salt, such as a hydrochloride or acetate salt. These salts are often more crystalline than the free base.[3] This can be achieved by adding the corresponding acid to a solution of the base in a suitable solvent like ethanol or isopropanol.[3]

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Lower Initial Temperature: Try dissolving the crude material at a lower temperature to reduce the risk of it oiling out upon cooling.[3]

Q3: I'm seeing significant product loss during column chromatography. What are the likely causes and solutions?

A3: Product loss during column chromatography can be frustrating. Here are some potential causes and how to address them:

  • Strong Interaction with the Stationary Phase: The basic nitrogen of the piperazine ring can interact strongly with the acidic silica gel, leading to streaking and poor recovery.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[4] Alternatively, consider using a different stationary phase, such as alumina or an amine-functionalized silica gel.[5][6]

  • Product Degradation on the Column: If your compound is sensitive to the acidic nature of silica gel, it may decompose during purification.[5]

    • Solution: As mentioned above, using deactivated silica or an alternative stationary phase can mitigate this issue.[4][5]

  • Inappropriate Mobile Phase: If the mobile phase is too polar, your compound may elute too quickly with impurities. If it's not polar enough, it may not elute at all.

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for your product.[5] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.[5]

Troubleshooting Guides

Troubleshooting Poor Separation in Column Chromatography

This guide provides a systematic approach to resolving co-elution and poor separation issues during the column chromatography of 1-(2-iodobenzoyl)-4-methylpiperazine.

Problem: The desired product co-elutes with impurities, resulting in low purity of the collected fractions.[5]

Workflow for Troubleshooting Column Chromatography

Sources

Reducing byproduct formation in the acylation of N-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

The acylation of N-methylpiperazine (NMP) presents a classic chemoselectivity challenge. While the secondary amine (N1) is the intended nucleophile, the tertiary amine (N4) remains a competent nucleophile, capable of attacking highly reactive acylating agents to form quaternary ammonium salts (the "Menshutkin" pathway). Furthermore, the amphoteric nature of the product, 1-acyl-4-methylpiperazine , often leads to significant yield loss during aqueous workup due to high water solubility.

This guide provides a self-validating system to suppress quaternization, manage HCl salt precipitation, and maximize recovery.

Critical Troubleshooting (The "Why is this failing?" Module)

Issue A: The "Solid Brick" Phenomenon

Symptom: The reaction mixture turns into an unstirred solid mass within minutes of adding the acyl chloride. Root Cause: Rapid generation of HCl. N-methylpiperazine acts as an HCl scavenger, forming N-methylpiperazine dihydrochloride, which is insoluble in non-polar solvents (DCM, Toluene). The Fix:

  • Switch to Schotten-Baumann Conditions: Use a biphasic system (DCM/Water) with an inorganic base (NaOH/Na₂CO₃). The salt stays dissolved in the aqueous layer.

  • Auxiliary Base: If anhydrous conditions are required, use 2.5 equivalents of Triethylamine (TEA) or DIPEA. These bases are more basic than NMP and will preferentially scavenge HCl.

Issue B: The "Missing Product" (Yield Loss)

Symptom: TLC shows conversion, but after aqueous extraction, the organic layer is empty. Root Cause: The product, 1-acyl-4-methylpiperazine, contains a basic tertiary amine. If the aqueous workup is neutral or acidic (pH < 8), the product exists as a protonated cation and remains in the water. The Fix:

  • The pH Swing: You must adjust the aqueous layer to pH > 10 (using 2M NaOH) before the final extraction to ensure the product is in its free-base form.

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic product (Salting-out effect).

Issue C: Impurity Profile (Quaternization)

Symptom: LCMS shows a peak corresponding to [M + Acyl]⁺. Root Cause: The tertiary amine (N-Me) attacked the acyl chloride, forming a quaternary acylammonium salt. The Fix:

  • Thermodynamic Control: Use a less reactive electrophile (e.g., Acid Anhydride instead of Acid Chloride).

  • Kinetic Control: Perform the addition at -10°C to 0°C. The secondary amine is less sterically hindered and will react significantly faster than the tertiary amine at lower temperatures.

Mechanism & Decision Logic (Visualized)

Figure 1: Reaction Pathways & Byproduct Formation

This diagram illustrates the competition between the desired N-acylation and the undesired N-quaternization.

ReactionPathways NMP N-Methylpiperazine (Starting Material) Transition Nucleophilic Attack NMP->Transition RCOCl Acyl Chloride (Electrophile) RCOCl->Transition Product 1-Acyl-4-methylpiperazine (DESIRED) Transition->Product  Fast (Low Temp) QuatSalt Quaternary Ammonium Salt (UNDESIRED BYPRODUCT) Transition->QuatSalt  Slow (High Temp/Excess RCOCl) PathA Path A: Secondary Amine Attack (Kinetic Favorite) PathB Path B: Tertiary Amine Attack (Steric Hindrance) HCl HCl Byproduct (Must be scavenged) Product->HCl Generates QuatSalt->HCl Consumes Reagent

Caption: Path A (Green) is favored by low temperature and steric accessibility. Path B (Red) leads to the quaternary impurity.

Optimized Experimental Protocols

Protocol A: Schotten-Baumann Method (Recommended for Acid Chlorides)

Best for: Highly reactive acyl chlorides (e.g., Benzoyl chloride, Acetyl chloride).

ParameterSpecificationRationale
Solvent System DCM : Water (1:1 ratio)Biphasic system prevents salt precipitation; product stays in DCM.
Base NaOH (2.5 eq) or Na₂CO₃Neutralizes HCl immediately in the aqueous phase.
Temperature 0°C to 5°CSuppresses quaternization (Menshutkin reaction).
Stoichiometry 1.05 eq Acyl ChlorideSlight excess ensures completion; avoid large excess to prevent bis-acylation.

Step-by-Step:

  • Dissolve N-methylpiperazine (10 mmol) in DCM (20 mL).

  • Add a solution of NaOH (25 mmol) in Water (20 mL) to the flask.

  • Cool the biphasic mixture to 0°C with vigorous stirring.

  • Add Acyl Chloride (10.5 mmol) dropwise over 30 minutes. Crucial: Keep temp < 5°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 10 mL).

    • Self-Validation Check: Test pH of aqueous layer.[1] If < 10, add more NaOH and re-extract.

  • Dry organic layer over MgSO₄ and concentrate.

Protocol B: Anhydride Method (High Purity)

Best for: Aliphatic acylations (e.g., Acetic anhydride, Propionic anhydride).

ParameterSpecificationRationale
Solvent Toluene or THFNon-polar solvents destabilize the charged transition state of quaternization.
Reagent Acid Anhydride (1.1 eq)Less reactive than acid chlorides; significantly higher selectivity for NH vs N-Me.
Temperature Room TemperatureAnhydrides are mild enough that cooling is often unnecessary.

Step-by-Step:

  • Dissolve N-methylpiperazine (10 mmol) in Toluene (30 mL).

  • Add Acid Anhydride (11 mmol) dropwise.

  • Stir at RT for 4–6 hours.

  • Workup (The Acid/Base Swing):

    • Add Water (20 mL) and adjust pH to ~3 with dilute HCl. (Product moves to water; non-basic impurities stay in Toluene).

    • Discard Toluene layer.

    • Adjust aqueous layer to pH > 11 with NaOH pellets/solution.

    • Extract product into DCM (3 x 20 mL).

  • Concentrate to yield pure oil/solid.

Process Optimization Logic

Use this decision tree to select the correct protocol for your specific substrate.

OptimizationTree Start Start: Select Acylating Agent IsChloride Is it an Acyl Chloride? Start->IsChloride IsAnhydride Is it an Anhydride? IsChloride->IsAnhydride No Schotten Use Protocol A (Schotten-Baumann) IsChloride->Schotten Yes AnhydrideProt Use Protocol B (Toluene/THF) IsAnhydride->AnhydrideProt Yes CheckSolubility Is Product Water Soluble? Schotten->CheckSolubility AnhydrideProt->CheckSolubility SaltOut Add NaCl (Saturation) Use CHCl3/IPA (3:1) for extraction CheckSolubility->SaltOut Yes (LogP < 0.5) StandardWorkup Standard DCM Extraction (pH > 10) CheckSolubility->StandardWorkup No (LogP > 0.5)

Caption: Decision tree for selecting reaction conditions and workup strategy based on reagent type and product solubility.

FAQ: Common Scenarios

Q: Can I use Pyridine as a solvent/base? A: While common for acylations, Pyridine is difficult to remove completely from N-methylpiperazine derivatives due to overlapping pKa values and boiling points. The Schotten-Baumann method (Protocol A) is superior because the inorganic base is easily washed away with water.

Q: My product is an oil and won't crystallize. How do I purify it without a column? A: NMP derivatives form excellent crystalline salts. Dissolve your crude oil in Ethanol and add 1.1 eq of Oxalic Acid or HCl in Dioxane . The resulting oxalate or hydrochloride salt usually precipitates as a pure solid, which can be filtered and recrystallized.

Q: I see a small amount of di-acylated impurity (ring opening). A: This is rare but happens with extremely potent electrophiles (e.g., Trifluoroacetic anhydride). Ensure strictly 1.0 eq of reagent is used and conduct the reaction at -20°C .

References

  • Schotten-Baumann Reaction Conditions: Organic Syntheses, Coll. Vol. 5, p. 88 (1973); Vol. 44, p. 18 (1964). (Standard biphasic acylation protocols).

  • Acylation of Piperazine Derivatives: BenchChem Protocols, "Acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride."[2] (Detailed stoichiometry and workup).

  • Conformational Effects & Methylation: PubMed Central, "Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones." (Discusses steric/electronic implications of N-methylation).

  • Purification Strategies: Google Patents, US2919275A "Purification of piperazine." (Describes salt formation and pH handling for piperazine derivatives).

Sources

Validation & Comparative

1H NMR spectral interpretation of 1-(2-iodobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Interpretation of 1-(2-iodobenzoyl)-4-methylpiperazine: A Comparative Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract

Part 1: Predicted ¹H NMR Spectrum of 1-(2-iodobenzoyl)-4-methylpiperazine

The structure of 1-(2-iodobenzoyl)-4-methylpiperazine presents several distinct proton environments, each influenced by a unique combination of electronic and steric factors. The presence of an amide linkage introduces rotational restriction (due to partial double-bond character), which can lead to magnetic inequivalence of the piperazine protons.[1] The 2-iodo substituent further complicates the aromatic region, breaking its symmetry.

Below is the chemical structure with protons systematically labeled for discussion.

Caption: Structure of 1-(2-iodobenzoyl)-4-methylpiperazine with proton groups labeled.

Aromatic Region (Ha, Hb, Hc, Hd)

The four aromatic protons are all chemically distinct and will appear in the downfield region of the spectrum (typically 7.0-8.0 ppm), deshielded by the aromatic ring current and the electron-withdrawing carbonyl group.[2][3] The iodine atom exerts a complex influence; it is weakly deactivating via its inductive effect (-I) but is also ortho, para-directing due to its resonance effect (+R).[4]

  • Protons Ha, Hb, Hc, Hd (δ ≈ 7.1-7.9 ppm, 4H total):

    • Integration: Each signal will integrate to 1H.

    • Chemical Shift: The proton ortho to the iodine (Hd) and the proton ortho to the carbonyl group (Ha) are expected to be the most affected. Due to the anisotropic effect of the carbonyl group, Ha is likely the most deshielded proton, appearing furthest downfield. The iodine substituent's effects are more nuanced, but a general deshielding of adjacent protons is expected.[5]

    • Multiplicity: The splitting patterns will be complex due to both ortho (³J ≈ 7-10 Hz) and meta (⁴J ≈ 2-3 Hz) coupling.[2] We can predict the following:

      • Ha: A doublet of doublets (dd), coupled to Hb (ortho) and Hc (meta).

      • Hb: A triplet of doublets (td) or doublet of doublet of doublets (ddd), coupled to Ha (ortho), Hc (ortho), and Hd (meta).

      • Hc: A triplet of doublets (td) or ddd, coupled to Hb (ortho), Hd (ortho), and Ha (meta).

      • Hd: A doublet of doublets (dd), coupled to Hc (ortho) and Hb (meta).

Aliphatic Region (He, Hf, Hg, Hh, Hi)

This region contains the signals from the N-methyl group and the eight piperazine ring protons.

  • N-Methyl Protons (Hi, δ ≈ 2.3-2.4 ppm, 3H):

    • This group will appear as a sharp singlet (s) as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom.[6]

  • Piperazine Protons (He, Hf, Hg, Hh, 8H total):

    • The amide bond restricts free rotation, causing the piperazine ring to exist in specific conformations. This often results in broad signals at room temperature or distinct signals for axial and equatorial protons.[1] The protons are divided into two groups based on their proximity to the different nitrogen atoms.

    • Protons adjacent to the amide nitrogen (He, Hh, δ ≈ 3.4-3.9 ppm, 4H): These protons are significantly deshielded by the adjacent electron-withdrawing carbonyl group. Due to the restricted rotation, these four protons may not be equivalent and could appear as two broad multiplets, each integrating to 2H.

    • Protons adjacent to the N-methyl nitrogen (Hf, Hg, δ ≈ 2.4-2.6 ppm, 4H): These protons are in a more typical alkyl amine environment and will appear further upfield. They will likely appear as a broad multiplet or triplet-like signals, integrating to 4H.[6]

Part 2: Comparative Analysis

To contextualize the predicted spectrum, we will compare it to two structural analogues. This comparison allows us to isolate and understand the spectral impact of the iodine substituent and its position on the aromatic ring.

Proton Group 1-(2-Iodobenzoyl)-4-methylpiperazine (Predicted) 1-Benzoyl-4-methylpiperazine (Analogue 1) 1-(4-Iodobenzoyl)-4-methylpiperazine (Analogue 2)
Aromatic H ~7.1 - 7.9 ppm (4H, complex multiplet)~7.4 ppm (5H, multiplet)~7.2 ppm (d, 2H), ~7.8 ppm (d, 2H)
Piperazine H (adjacent to C=O) ~3.4 - 3.9 ppm (4H, broad multiplet)~3.4 - 3.8 ppm (4H, broad multiplet)~3.4 - 3.8 ppm (4H, broad multiplet)
Piperazine H (adjacent to N-CH₃) ~2.4 - 2.6 ppm (4H, broad multiplet)~2.4 - 2.6 ppm (4H, broad multiplet)~2.4 - 2.6 ppm (4H, broad multiplet)
N-CH₃ ~2.3 - 2.4 ppm (3H, singlet)~2.3 ppm (3H, singlet)~2.3 ppm (3H, singlet)
Analysis of Comparison:
  • Effect of the Iodine Substituent (vs. Analogue 1):

    • Aromatic Region: The key difference lies in the aromatic region. In 1-benzoyl-4-methylpiperazine, the five aromatic protons would appear as a single, complex multiplet around 7.4 ppm. The introduction of the bulky, electronegative iodine atom in the ortho position in our target molecule breaks this symmetry, spreading the signals over a wider range (7.1-7.9 ppm) and creating four distinct, complex splitting patterns as described in Part 1.1.[2]

    • Aliphatic Region: The effect of the aromatic substituent on the distant piperazine and methyl protons is expected to be minimal. Therefore, the chemical shifts in the aliphatic region should be very similar across all three compounds.

  • Effect of Iodine Position (vs. Analogue 2):

    • Aromatic Region: Comparing the 2-iodo (ortho) and 4-iodo (para) isomers is highly instructive. The 4-iodo analogue would exhibit a much simpler aromatic pattern due to molecular symmetry.[7] It would show two distinct doublets, each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring. This clean AA'BB' system contrasts sharply with the complex, overlapping multiplets predicted for the 2-iodo isomer. This comparison is a powerful tool for confirming the position of the substituent.

Part 3: Experimental Protocol for ¹H NMR Acquisition

This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum suitable for unambiguous structural elucidation.[8]

Objective: To obtain a high-resolution ¹H NMR spectrum of 1-(2-iodobenzoyl)-4-methylpiperazine.

Materials:

  • Sample: 5-10 mg of 1-(2-iodobenzoyl)-4-methylpiperazine

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), ~0.7 mL

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment: 5 mm NMR tube, 400 MHz (or higher) NMR spectrometer

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (CDCl₃ is a common first choice for non-polar to moderately polar compounds) in a clean, dry vial.

    • Causality: This concentration ensures sufficient signal-to-noise without causing significant line broadening due to aggregation. CDCl₃ is chosen for its ability to dissolve a wide range of organic molecules and its simple solvent residual peak.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small drop of a solution containing Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak distortion and sharpens the signals, which is essential for resolving complex multiplicities in the aromatic region.

    • Acquire the ¹H NMR spectrum using standard parameters:

      • Spectral Width: 0-12 ppm (to cover both aliphatic and aromatic regions).[8]

      • Pulse Angle: 30-45 degrees (a smaller pulse angle allows for faster repetition without saturating the signals).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64 scans (adjust to achieve an adequate signal-to-noise ratio).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative number of protons for each signal.[10]

    • Analyze the chemical shifts, integration, and splitting patterns to assign the signals to the corresponding protons in the molecule.

Part 4: Workflow for Spectral Interpretation

The logical process of interpreting the acquired spectrum can be visualized as a systematic workflow.

cluster_0 Data Acquisition & Processing cluster_1 Initial Analysis cluster_2 Signal Assignment cluster_3 Structural Verification A Acquire Spectrum (as per protocol) B Process Data (FT, Phasing, Calibration) A->B C Identify TMS (0 ppm) & Solvent Residual Peaks B->C D Integrate All Signals C->D E Assign N-CH3 Singlet (~2.3 ppm, 3H) D->E F Assign Piperazine Multiplets (2 regions, 4H each) E->F G Assign Aromatic Multiplets (~7-8 ppm, 4H total) F->G H Analyze Splitting Patterns (Aromatic Region) G->H I Compare with Predicted & Analogue Spectra H->I J Confirm Structure I->J

Caption: Workflow for the systematic interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 1-(2-iodobenzoyl)-4-methylpiperazine is predicted to exhibit a unique and information-rich fingerprint. The key identifiers are a sharp N-methyl singlet around 2.3 ppm, two distinct sets of broad piperazine signals, and a complex, non-symmetric pattern of four 1H signals in the aromatic region between 7.1 and 7.9 ppm. The comparative analysis demonstrates that this complex aromatic pattern is a direct consequence of the ortho-iodine substituent, distinguishing it clearly from its non-iodinated and 4-iodo counterparts. By following the detailed experimental and interpretive workflows provided, researchers can confidently acquire and assign the spectrum, leading to unambiguous structural verification of this and similarly complex molecules.

References

  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • ¹H NMR Spectroscopy. University of Regensburg.
  • Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry.
  • Proton (¹H) NMR Spectroscopy - A Level Chemistry. Save My Exams.
  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-River Falls.
  • Role of iodine substituent in the reactivity of arom
  • A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • ¹H Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • 1-(4-Iodobenzoyl)-4-methylpiperazine. BLDpharm.
  • ¹H NMR Chemical Shift.
  • Supporting Information for Synthesis of N-Sulfonyl Imines from N-Hydroxy Sulfonamides. The Royal Society of Chemistry.

Sources

Technical Guide: Mass Spectrometry Fragmentation of Iodobenzoyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodobenzoyl piperazines represent a specialized class of chemical intermediates and potential psychoactive substances (NPS) where a piperazine ring is acylated by an iodobenzoyl group. Their detection and structural elucidation are critical in forensic toxicology and medicinal chemistry (e.g., as precursors for radiolabeled SPECT imaging agents).

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-iodobenzoyl)piperazine and its isomers. Unlike their chlorinated or brominated analogs, iodinated derivatives exhibit unique fragmentation kinetics due to the lability of the carbon-iodine (C–I) bond and the high mass defect of iodine. We compare these patterns against standard halogenated alternatives to establish a robust identification workflow.

Mechanistic Fragmentation Analysis

The fragmentation of iodobenzoyl piperazines under Electrospray Ionization (ESI-MS/MS) is governed by two competing pathways: amide bond hydrolysis and piperazine ring cleavage .

The "Iodine Effect" in Fragmentation

While chloro- and bromobenzoyl piperazines typically retain the halogen substituent on the benzoyl cation, the C–I bond (


) is significantly weaker than C–Br (

) or C–Cl (

).
  • Primary Pathway (Amide Cleavage): The protonated molecular ion

    
     undergoes heterolytic cleavage at the amide bond. This yields the characteristic iodobenzoyl cation  (m/z ~231) and a neutral piperazine.
    
  • Secondary Pathway (Decarbonylation): The iodobenzoyl cation typically ejects a neutral CO molecule to form the iodophenyl cation (m/z ~203).

  • Radical Loss (High Energy): At higher collision energies (CE > 35 eV), the homolytic cleavage of the iodine radical (

    
    ) becomes prominent, a feature less common in fluoro- or chloro-analogs.
    
Isomeric Differentiation (Ortho vs. Para)

Differentiation of ortho, meta, and para isomers relies on the "Ortho Effect" .

  • Ortho-iodobenzoyl piperazine: Steric crowding and the proximity of the iodine to the carbonyl oxygen facilitate a unique neutral loss of water or internal cyclization, often suppressing the abundance of the bare phenyl cation compared to the para isomer.

  • Para-iodobenzoyl piperazine: Lacks this steric interaction, favoring the formation of the stable acylium ion followed by decarbonylation.

Comparative Performance: Halogenated Analogs

The following table contrasts the MS/MS performance of Iodobenzoyl piperazine against its common "alternative" analogs (Chloro- and Bromo-). This comparison validates the specific m/z transitions required for targeted MRM (Multiple Reaction Monitoring) methods.

Table 1: Comparative MS/MS Fragmentation Data (ESI+, Low Resolution)

Analyte (Para-substituted)Precursor Ion [M+H]⁺ (m/z)Diagnostic Benzoyl Cation (m/z)Secondary Phenyl Cation (m/z)Isotopic Pattern (A : A+2)Key Differentiator
4-Iodobenzoyl piperazine 317.0 231.0 203.0 100 : 0 (Mono-isotopic)High mass defect, no M+2 peak
4-Bromobenzoyl piperazine269.0183.0155.050 : 50Distinct "Twin Peak" doublet
4-Chlorobenzoyl piperazine225.1139.0111.0100 : 323:1 Isotopic ratio
4-Fluorobenzoyl piperazine209.1123.095.0100 : 0Low mass, strong C-F bond

Analyst Note: The absence of an M+2 isotope peak for Iodine (unlike Cl or Br) is the primary "self-validating" check for the Iodobenzoyl moiety. If you observe a split peak, the sample is not the iodo-derivative.

Validated Experimental Protocol

This protocol is designed for the structural confirmation of 1-(4-iodobenzoyl)piperazine using LC-ESI-MS/MS.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute stock 1:100 with 0.1% Formic Acid in Water (Final conc: 10 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).
  • Ionization: ESI Positive Mode.

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV to capture both the intact benzoyl cation (low CE) and the phenyl cation (high CE).

Visualized Fragmentation Pathways[1][2][3]

The following diagrams illustrate the specific fragmentation logic for Iodobenzoyl piperazines.

Fragmentation Mechanism (DOT Diagram)

FragmentationPathway Parent [M+H]+ Precursor m/z 317 Benzoyl Iodobenzoyl Cation (Acylium Ion) m/z 231 Parent->Benzoyl Amide Cleavage (Primary Path) Piperazine Piperazine Fragment (Neutral Loss) Mass 86 Parent->Piperazine Neutral Loss Phenyl Iodophenyl Cation m/z 203 Benzoyl->Phenyl -CO (28 Da) (Secondary Path) IodineLoss Phenyl Cation (Loss of I•) m/z 77 Phenyl->IodineLoss -I• (127 Da) (High Energy Only)

Caption: Figure 1. ESI-MS/MS fragmentation cascade of 1-(4-iodobenzoyl)piperazine showing primary acylium formation.

Identification Decision Tree

DecisionTree Start Unknown Benzoyl Piperazine Spectrum CheckIso Isotopic Pattern at [M+H]+? Start->CheckIso Split M+2 Peak Present? CheckIso->Split M2_Yes Ratio 1:1 (Br) or 3:1 (Cl) Split->M2_Yes Yes M2_No Single Peak (F or I) Split->M2_No No CheckMass Check Benzoyl Fragment (Acylium Ion) M2_No->CheckMass Frag_123 m/z 123 (Fluoro) CheckMass->Frag_123 m/z 123 Frag_231 m/z 231 (Iodo) CheckMass->Frag_231 m/z 231

Caption: Figure 2. Logic flow for distinguishing Iodobenzoyl piperazines from halogenated analogs.

References

  • National Institute of Standards and Technology (NIST). (2023). Piperazine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Abdel-Hay, K. M., et al. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science. Retrieved from [Link]

  • Sloan, N. L. (2017). New iodination reactions for the synthesis of SPECT imaging agents. University of Glasgow Theses. Retrieved from [Link]

  • PubChem. (2026). 1-(2-iodobenzoyl)piperazine hydrochloride (C11H13IN2O).[1] National Library of Medicine. Retrieved from [Link]

Sources

Comparative Guide: Reactivity of 2-Iodo vs. 2-Bromo Benzoyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzoyl piperazine scaffolds—a privileged structure in neuropharmacology and oncology—the choice between 2-iodo and 2-bromo precursors is often dictated by a trade-off between kinetic reactivity and process stability .

While general organic chemistry dictates that aryl iodides are more reactive than bromides due to weaker C–X bond strengths, the specific steric environment of ortho-substituted benzamides complicates this picture. This guide objectively compares these two derivatives, providing evidence-based recommendations for their application in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig).

Key Takeaway: Use 2-iodo derivatives for mild, room-temperature couplings or when the piperazine tail contains sensitive functionalities. Use 2-bromo derivatives for scale-up processes requiring cost-efficiency and shelf-stability, provided that sterically demanding ligands (e.g., SPhos, XPhos) are employed.

Mechanistic Foundations

To understand the reactivity difference, we must analyze the Oxidative Addition (OA) step, which is the rate-determining step (RDS) for these sterically congested substrates.

Bond Dissociation Energy (BDE) & Kinetics

The primary driver of reactivity is the bond dissociation energy of the Carbon-Halogen bond.

  • C(sp²)–I BDE: ~65 kcal/mol (Weak, fast OA)

  • C(sp²)–Br BDE: ~81 kcal/mol (Stronger, slower OA)

In the context of 2-halobenzoyl piperazines, the ortho position introduces significant steric strain. The bulky piperazine amide forces the carbonyl group out of planarity with the benzene ring.

  • The Iodine Advantage: The weak C–I bond allows oxidative addition to occur rapidly even at lower temperatures (RT to 40°C), often bypassing the high energy barrier imposed by steric hindrance.

  • The Bromine Challenge: The stronger C–Br bond requires higher thermal energy (>80°C) to breach the activation energy barrier (

    
    ), increasing the risk of side reactions such as dehalogenation or amide hydrolysis.
    
The "Ortho-Effect" and Coordination

Uniquely in this scaffold, the amide carbonyl oxygen can potentially coordinate to the Palladium center, acting as a weak Directing Group (DG).

  • 2-Iodo: The large atomic radius of Iodine (1.98 Å) creates a severe clash with the piperazine amide, pre-distorting the ring and potentially lowering the entropic cost of OA.

  • 2-Bromo: Smaller radius (1.14 Å) results in a more stable ground state, requiring more vigorous activation.

Decision Logic & Workflow

The following decision tree illustrates the selection logic based on experimental constraints.

G Start Select Halogen Precursor Constraint1 Is the Piperazine tail thermally sensitive? Start->Constraint1 Constraint2 Is the coupling partner sterically hindered? Constraint1->Constraint2 No UseIodo RECOMMENDATION: Use 2-Iodo Derivative (Low Temp, High Reactivity) Constraint1->UseIodo Yes (>60°C risk) Constraint3 Is this for GMP/Scale-up? Constraint2->Constraint3 No Constraint2->UseIodo Yes (e.g., ortho-boronic acid) Constraint3->UseIodo No (Discovery/Speed critical) UseBromo RECOMMENDATION: Use 2-Bromo Derivative (Lower Cost, High Stability) Constraint3->UseBromo Yes (Cost/Purity critical)

Figure 1: Strategic selection workflow for 2-halo-benzoyl piperazine precursors.

Comparative Performance Profiling

The following data summarizes typical performance metrics derived from internal application studies and aggregated literature on ortho-substituted benzamides [1][2].

Table 1: Reactivity Profile (Suzuki-Miyaura Coupling)

Conditions: 1.0 equiv Halide, 1.2 equiv Ph-B(OH)₂, 2 mol% Pd Catalyst, Base, Solvent.

Feature2-Iodo-Benzoyl Piperazine 2-Bromo-Benzoyl Piperazine
Catalyst Requirement Standard (e.g., Pd(PPh₃)₄)Active (e.g., Pd(dppf)Cl₂, Pd-XPhos)
Temperature 25°C – 45°C80°C – 100°C
Time to Completion 1 – 4 Hours12 – 24 Hours
Typical Yield 88% – 95%75% – 85%
Key Side Reaction Homocoupling (Biaryl formation)Protodehalogenation (loss of Br)
Purification Often requires removal of Iodine tracesGenerally straightforward
Cost (Normalized) High (1.0x)Low (0.4x)

Experimental Protocols

Synthesis of Precursors (General Procedure)

Note: This step validates the availability of the starting materials.

  • Activation: Dissolve 2-halo-benzoic acid (10 mmol) in DCM. Add oxalyl chloride (12 mmol) and catalytic DMF. Stir 2h. Evaporate to obtain acid chloride.

  • Amidation: Dissolve N-substituted piperazine (10 mmol) and Et₃N (15 mmol) in DCM at 0°C.

  • Addition: Add the acid chloride dropwise. Warm to RT and stir for 4h.

  • Workup: Wash with NaHCO₃, Brine. Dry over Na₂SO₄.

    • Observation: 2-Iodo derivatives may turn slightly pink due to light sensitivity; store in amber vials.

Protocol A: Mild Coupling for 2-Iodo Derivatives

Best for: Discovery chemistry, small scale, heat-sensitive substrates.

  • Setup: In a nitrogen-flushed vial, combine 2-iodo-benzoyl piperazine (1.0 equiv), Boronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent: Add degassed DME:H₂O (3:1, 0.2 M).

  • Base: Add Na₂CO₃ (2.0 equiv).

  • Reaction: Stir vigorously at 40°C for 4 hours.

  • Monitoring: TLC/LCMS should show complete consumption of iodide.

  • Workup: Filter through Celite. Extract with EtOAc.

Protocol B: Robust Coupling for 2-Bromo Derivatives

Best for: Scale-up, cost reduction, robust substrates.

  • Setup: In a pressure tube, combine 2-bromo-benzoyl piperazine (1.0 equiv), Boronic acid (1.5 equiv).

  • Catalyst System: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) (or use Pd-PEPPSI-IPr).

  • Solvent: Add Toluene:H₂O (10:1) or Dioxane.

  • Base: Add K₃PO₄ (3.0 equiv).

  • Reaction: Heat to 100°C for 16 hours.

  • Note: The bulky SPhos ligand is strictly required to facilitate the oxidative addition into the sterically hindered C-Br bond [3].

Visualization of the Catalytic Cycle

The diagram below highlights the critical difference in the Oxidative Addition step for this specific scaffold.

ReactionCycle Pd0 Pd(0)L2 Active Catalyst ComplexI Oxidative Add. (FAST) 2-Iodo Pd0->ComplexI Low Ea (RT) ComplexBr Oxidative Add. (SLOW) 2-Bromo Pd0->ComplexBr High Ea (Heat/Ligand) TransMetal Transmetallation (Boronic Acid) ComplexI->TransMetal ComplexBr->TransMetal Prod Reductive Elim. Product TransMetal->Prod Prod->Pd0 Regeneration

Figure 2: Catalytic cycle comparison. Note the kinetic bottleneck (dashed line) for the 2-Bromo derivative at the oxidative addition step.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Retrieved from

  • Luo, Y., et al. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity. Journal of the American Chemical Society.[2] Retrieved from

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. Retrieved from

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

Sources

Validating synthesis of 1-(2-iodobenzoyl)-4-methylpiperazine via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonal Validation

In the synthesis of 1-(2-iodobenzoyl)-4-methylpiperazine , researchers often rely on legacy characterization methods like TLC or melting point during optimization. However, the steric bulk of the ortho-iodo substituent on the benzoyl ring introduces kinetic sluggishness and steric shielding that can mask incomplete coupling or trap activated ester intermediates.

This guide argues that LC-MS (Liquid Chromatography-Mass Spectrometry) is not merely an alternative but the primary validation tool for this synthesis. Unlike NMR, which struggles with trace impurity detection in crude mixtures, or HPLC-UV, which risks co-elution of UV-active coupling reagents, LC-MS offers mass-resolved specificity. This allows for the precise tracking of the target ion [M+H]⁺ = 331.03 and the identification of de-halogenated byproducts (a common risk in iodine chemistry).

The Synthetic Challenge & Analytical Needs

The synthesis typically involves an amide coupling between 2-iodobenzoic acid and 1-methylpiperazine .

  • The Steric Problem: The iodine atom at the C2 position creates significant steric hindrance. Standard coupling reagents (EDC/HOBt or HATU) may form activated esters that react slowly with the amine.

  • The Analytical Risk: On TLC, the polarity of the activated ester and the final product can be deceptively similar. Furthermore, if the reaction is pushed with heat, the C-I bond is labile, leading to protodeiodination (formation of the des-iodo analog).

Target Molecule Properties:

  • Formula: C₁₂H₁₅IN₂O

  • Exact Mass: 330.02 g/mol

  • Ionization: Basic nitrogen on the piperazine ring ensures excellent ionization in ESI(+) mode.

Comparative Analysis: LC-MS vs. Traditional Methods

The following table objectively compares LC-MS against standard alternatives for this specific benzamide synthesis.

FeatureLC-MS (Recommended) ¹H-NMR HPLC-UV TLC
Primary Utility Identity confirmation & Trace impurity profilingStructural elucidation (Gold Standard)Purity quantificationRapid reaction monitoring
Specificity High. Mass filter separates co-eluting peaks (e.g., Product vs. Des-iodo impurity).High. Distinct chemical shifts.Medium. Relies solely on retention time; risk of co-elution.Low. Rf values can overlap; non-specific detection.
Sensitivity Excellent (pg range). Detects <0.1% impurities.Low. Requires mg quantities; minor impurities lost in baseline noise.Good. Dependent on extinction coefficient.Poor. Visual detection limit is high.
Throughput High (5-10 min run).Low (Sample prep + acquisition).High (10-20 min run).Very High (Minutes).[1]
Limitation Matrix effects (ion suppression); requires volatile buffers.Solvent signals (DMSO/CDCl₃); expensive instrumentation.No structural data; "blind" to co-eluting contaminants.No quantification; qualitative only.

Critical Insight: While NMR is non-negotiable for final structural characterization, LC-MS is superior for process validation because it can instantly distinguish the product (m/z 331) from the des-iodo impurity (m/z 205), which might otherwise be buried under the aromatic signals in NMR.

Experimental Protocol: LC-MS Validation Workflow

This protocol is designed to be a self-validating system. It uses an acidic mobile phase to ensure the piperazine moiety is fully protonated, maximizing sensitivity.

A. Sample Preparation
  • Crude Reaction Aliquot: Take 10 µL of the reaction mixture.

  • Quench/Dilution: Dilute into 990 µL of 50:50 Acetonitrile:Water (0.1% Formic Acid) .

    • Why? This immediately quenches residual coupling reagents and matches the initial mobile phase conditions to prevent peak distortion.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove precipitated urea byproducts (if using EDC).

B. Chromatographic Conditions (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Reasoning: The target is moderately lipophilic (Iodine) but contains a polar amine. A C18 column provides adequate retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B (Divert to waste to avoid salt contamination)

    • 4.0 min: 95% B (Linear ramp)

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

C. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Scan Range: m/z 100 – 600.

  • Key Settings:

    • Capillary Voltage: 3500 V

    • Drying Gas Temp: 350°C

    • Fragmentor: 100 V (Adjust to minimize in-source fragmentation of the C-I bond).

  • Target Ions:

    • [M+H]⁺: 331.0 (Product)

    • [M+Na]⁺: 353.0 (Sodium adduct)

    • Starting Material (Acid): 248.9 (2-Iodobenzoic acid, usually ionizes poorly in + mode, look for neutral loss).

    • Starting Material (Amine): 101.1 (N-methylpiperazine).

Results & Discussion: Interpreting the Data

Chromatographic Logic

In a reverse-phase system, the elution order validates the chemistry:

  • N-methylpiperazine (RT ~0.5 - 1.0 min): Highly polar, elutes near the void volume.

  • Coupling Reagents (e.g., HOBt): Elute early/mid-gradient.

  • Product (RT ~2.5 - 3.5 min): The amide bond reduces the basicity of the piperazine slightly, and the iodine adds significant lipophilicity, retaining it on the C18 column.

  • 2-Iodobenzoic Acid: Depending on pH, this may elute near the product or later. Note: In ESI+, the acid is often "invisible" or suppresses ionization, which is why monitoring the disappearance of the amine and appearance of the product is the primary metric.

Mass Spectral Fidelity
  • The Iodine Signature: Iodine is monoisotopic (¹²⁷I). Unlike Chlorine (3:1 ratio) or Bromine (1:1 ratio), Iodine shows a single sharp peak.

  • Mass Defect: Iodine has a unique mass defect (Atomic mass ~126.904). This results in the product mass being slightly lower than a purely carbon-nitrogen equivalent.

  • Fragmentation (MS/MS): If performing MS/MS, look for the loss of the iodobenzoyl group or the cleavage of the amide bond, yielding the methylpiperazine fragment (m/z ~101).

Visualization: Validation Workflow

The following diagram illustrates the decision-making process for validating the synthesis using LC-MS.

LCMS_Validation Start Crude Reaction Mixture Prep Sample Prep: Dilute 100x in 50:50 ACN:H2O Filter (0.22 µm) Start->Prep LCMS Run LC-MS Method (C18, ESI+, Gradient) Prep->LCMS Analysis Analyze TIC & EIC (Target m/z 331) LCMS->Analysis Check1 Peak at m/z 331 present? Analysis->Check1 Check2 Single dominant peak? Check1->Check2 Yes Fail_NoRxn FAIL: No Reaction Check Coupling Reagents Check1->Fail_NoRxn No (Only SM peaks) Check3 Impurity m/z 205 (Des-iodo)? Check2->Check3 Yes Fail_Impure FAIL: Complex Mixture Optimize Purification Check2->Fail_Impure No (Multiple peaks) Pass PASS: Proceed to Workup/Isolation Check3->Pass No Fail_Deiodo FAIL: De-iodination Lower Rxn Temp / Shield from Light Check3->Fail_Deiodo Yes

Figure 1: Decision tree for LC-MS validation of 1-(2-iodobenzoyl)-4-methylpiperazine synthesis, highlighting critical failure modes like de-iodination.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • H.J. Issaq. (2001). The role of separation science in proteomics research. Electrophoresis. Link (Context on LC-MS specificity).

  • K.R. Murphy, et al. (2002). Electrospray Ionization Mass Spectrometry of Amides.[2][4] Journal of The American Society for Mass Spectrometry. Link (Mechanistic insight into amide ionization).

  • Sigma-Aldrich. (n.d.). 2-Iodobenzoic acid Product Specification.Link (Reference for starting material properties).

Sources

A Comparative Guide to the Infrared Spectroscopic Characterization of 1-(2-Iodobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the characteristic Infrared (IR) spectroscopy peaks for the compound 1-(2-iodobenzoyl)-4-methylpiperazine. In the context of drug development and chemical synthesis, unambiguous structural confirmation is paramount. IR spectroscopy offers a rapid and reliable method for functional group identification, serving as an essential tool for reaction monitoring and quality control. This document will compare the predicted IR spectral features of the target molecule with those of its precursors and related structures, and discuss the utility of IR spectroscopy in conjunction with other analytical techniques.

Predicted Infrared Spectrum of 1-(2-Iodobenzoyl)-4-methylpiperazine

The key vibrational modes and their expected wavenumber ranges are summarized below:

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & Characteristics
3100-3000 Aromatic C-H StretchMedium to Weak, Sharp
3000-2850 Aliphatic C-H Stretch (Piperazine & Methyl)Medium to Strong, Sharp
~1630-1680 Tertiary Amide C=O Stretch (Amide I Band)Strong, Sharp
~1600, ~1470 Aromatic C=C Stretch (In-ring)Medium to Weak, Sharp
~1450 Aliphatic C-H Bend (Scissoring)Medium
~1250-1020 Aliphatic C-N StretchMedium to Strong
~770-735 Aromatic C-H Out-of-Plane (OOP) BendStrong, Sharp (Characteristic of ortho-disubstitution)
~600-500 C-I StretchWeak to Medium

Expert Analysis of Key Peaks:

  • Amide I Band (C=O Stretch): The carbonyl stretch of the tertiary amide is one of the most prominent and diagnostic peaks. It is expected in the 1630-1680 cm⁻¹ range.[1][2][3] The conjugation of the carbonyl group with the aromatic ring can lower this frequency slightly.[4] The ortho-iodo substituent, being weakly deactivating through its inductive effect, may cause a minor shift compared to an unsubstituted benzoylpiperazine.[5]

  • Aromatic Region: The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.[6] More importantly, the substitution pattern on the benzene ring gives rise to a characteristic C-H out-of-plane (OOP) bending vibration. For ortho-disubstitution, a strong, sharp peak is expected in the 770-735 cm⁻¹ region.[7][8][9] This peak is crucial for confirming the isomer of the iodobenzoyl moiety.

  • Piperazine and Methyl Group Vibrations: The C-H stretching of the methylene groups in the piperazine ring and the N-methyl group will appear as a series of peaks in the 2850-3000 cm⁻¹ range.[10] The C-N stretching vibrations of the piperazine ring are expected in the fingerprint region, typically between 1250-1020 cm⁻¹.[2][11]

  • Carbon-Iodine Stretch: The C-I stretching vibration is expected at a lower wavenumber, generally in the 600-500 cm⁻¹ range. This peak can sometimes be weak and may be difficult to assign definitively in a complex molecule.

The following diagram illustrates the key functional groups and their associated vibrational modes that are central to the IR spectroscopic identification of 1-(2-iodobenzoyl)-4-methylpiperazine.

Caption: Key functional groups and their predicted IR absorption regions.

Comparative Analysis: IR Spectroscopy vs. Other Techniques

While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation relies on a combination of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information that, when used together with IR, offers unambiguous compound identification.

TechniqueStrengths for this MoleculeLimitations for this Molecule
IR Spectroscopy - Rapid identification of the key amide C=O functional group.- Confirmation of the ortho-substitution pattern on the aromatic ring.- Easy to distinguish from starting materials (e.g., absence of carboxylic acid O-H or secondary amine N-H).- Does not provide detailed information on the carbon-hydrogen framework.- Ambiguity in the fingerprint region due to complex overlapping vibrations.
¹H & ¹³C NMR - Provides a complete map of the proton and carbon skeleton.- Definitive confirmation of the ortho-substitution pattern through coupling constants and chemical shifts.- Unambiguously identifies the N-methyl and piperazine ring protons.- Longer acquisition times compared to IR.- Requires deuterated solvents and more complex instrumentation.
Mass Spectrometry - Determines the exact molecular weight and elemental formula.- Provides structural information through characteristic fragmentation patterns.- Can be coupled with chromatography (GC-MS or LC-MS) for separation and identification from a mixture.[12]- Does not distinguish between isomers (e.g., ortho-, meta-, para-iodobenzoyl) without fragmentation analysis or chromatographic separation.

Integrated Analytical Workflow:

A typical workflow for the synthesis and characterization of 1-(2-iodobenzoyl)-4-methylpiperazine would involve using these techniques in a complementary fashion.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Start 2-Iodobenzoic Acid + 1-Methylpiperazine Reaction Amide Coupling Reaction Start->Reaction Product Crude Product Reaction->Product IR IR Spectroscopy (Confirm C=O, ortho-sub) Product->IR MS Mass Spectrometry (Confirm Molecular Weight) Product->MS NMR ¹H & ¹³C NMR (Definitive Structure) IR->NMR Proceed if IR is consistent

Caption: A logical workflow for the synthesis and characterization of the target compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Objective: To obtain a high-quality infrared spectrum of solid 1-(2-iodobenzoyl)-4-methylpiperazine.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Kimwipes or other lint-free tissue.

  • Solid sample of 1-(2-iodobenzoyl)-4-methylpiperazine.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a Kimwipe dampened with isopropanol and allow it to dry completely.

    • With nothing on the crystal, lower the ATR press.

    • Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Analysis:

    • Raise the ATR press and place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the press to ensure good contact between the sample and the crystal. Apply consistent pressure as recommended by the instrument manufacturer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After analysis, raise the press and carefully remove the sample from the crystal surface with a clean spatula.

    • Clean the crystal thoroughly with a Kimwipe and isopropanol to prevent cross-contamination of future samples.

Data Processing:

  • The resulting spectrum should be baseline-corrected if necessary.

  • Label the significant peaks with their corresponding wavenumbers.

  • Compare the obtained spectrum with the predicted peak positions to confirm the identity and purity of the compound.

Conclusion

Infrared spectroscopy is an indispensable first-line analytical technique for the characterization of 1-(2-iodobenzoyl)-4-methylpiperazine. The presence of a strong amide I band between 1630-1680 cm⁻¹ and a characteristic C-H out-of-plane bending vibration for ortho-disubstitution in the 770-735 cm⁻¹ range provides strong evidence for the formation of the desired product. For unequivocal structural confirmation, particularly in regulated environments such as drug development, it is essential to complement IR data with NMR spectroscopy and mass spectrometry. This integrated approach ensures the identity, purity, and structural integrity of the synthesized compound.

References

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

  • SSRN. (2024). The Infrared Spectra of Primary Amides, Part 2. Deuteration of Benzamide and Hydrogen Bonding Effects of Ortho Alkoxybenzamides. Available at: [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

  • J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Available at: [Link]

  • PubChem. (n.d.). 1-Benzylpiperazine. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Available at: [Link]

  • PubChem. (n.d.). 1-Benzoylpiperazine. Available at: [Link]

  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • ACS Publications. (n.d.). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Available at: [Link]

  • PubChem. (n.d.). 1-Methylpiperazine. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • NIST WebBook. (n.d.). 1-Benzylpiperazine. Available at: [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Available at: [Link]

  • NIST WebBook. (n.d.). Piperazine, 1-methyl-. Available at: [Link]

  • University of Calgary. (n.d.). IR Chart. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • NRF. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.9: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • NIST WebBook. (n.d.). Piperazine, 1-methyl-. Available at: [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

  • University of California, Davis. (n.d.). IR spectra. Available at: [Link]

  • ResearchGate. (n.d.). IR-spectra of compounds 1 (ortho), 2 (ortho) and 3 (meta), and 6 (para).... Available at: [Link]

  • NIST WebBook. (n.d.). Piperazine, 1-methyl-. Available at: [Link]

  • ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Available at: [Link]

  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • Spectroscopy Online. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • ResearchGate. (2025). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Available at: [Link]

  • Auburn University. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Available at: [Link]

  • PMC. (n.d.). Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. Available at: [Link]

  • Masaryk University. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Available at: [Link]

  • ResearchGate. (n.d.). Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives | Request PDF. Available at: [Link]

  • PMC. (2024). Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 1,4-dimethylpiperazine (a), 2 catalyst.... Available at: [Link]

  • NIST WebBook. (n.d.). Piperazine, 1,2,4-trimethyl-. Available at: [Link]

Sources

A Comparative Guide to the Chemical Stability of Ortho- and Para-Iodo Benzoyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of modern drug design. Among the halogens, iodine offers a unique combination of lipophilicity and hydrogen-bonding capabilities. However, the carbon-iodine (C-I) bond is also the weakest among the carbon-halogen series, making stability a critical consideration. This guide provides an in-depth comparison of the chemical stability of ortho- and para-iodo positional isomers of benzoyl piperazines, a common motif in pharmacologically active compounds. We will explore the theoretical underpinnings of their stability and present a framework of experimental protocols designed to rigorously assess and compare these two crucial building blocks.

Theoretical Framework: Steric vs. Electronic Effects

The position of the iodine atom on the benzoyl ring dictates the steric and electronic environment around the labile amide bond, representing the primary point of potential hydrolytic degradation.

  • Steric Hindrance (Ortho-Isomer): The bulky iodine atom at the ortho-position can act as a "steric shield," physically obstructing the approach of nucleophiles (like water or hydroxide ions) to the electrophilic carbonyl carbon of the amide.[1] This steric hindrance is hypothesized to decrease the rate of hydrolysis, thereby enhancing the stability of the ortho-isomer compared to its para counterpart.[1][2] Increased steric bulk around a cleavable ester or amide moiety is a known strategy to decrease enzyme-mediated hydrolysis.[3][4]

  • Electronic Effects (Para-Isomer): In the para-position, the steric effect on the amide bond is negligible.[5] Here, the electronic properties of iodine are more dominant. As a halogen, iodine is an electron-withdrawing group via induction, which can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Conversely, iodine can also donate electron density through resonance. However, for halogens, the inductive effect typically outweighs the resonance effect in influencing reactivity.

  • Photostability Considerations: Aryl iodides are known to be susceptible to photodegradation, where absorption of UV light can lead to homolytic cleavage of the C-I bond to form aryl radicals.[6][7] This process, known as dehalogenation, can be a significant degradation pathway.[8][9] While both isomers are susceptible, the specific solid-state packing and electronic distribution may lead to differences in their photolytic stability.

Based on these principles, the primary hypothesis is that the ortho-iodo benzoyl piperazine will exhibit greater hydrolytic stability due to steric hindrance , while the stability difference under photolytic stress is less predictable without experimental data.

Experimental Design for Comparative Stability Assessment

To empirically test our hypothesis, a comprehensive forced degradation study is essential.[10] This involves subjecting both isomers to a range of stress conditions that exceed those expected during normal storage and handling. The goal is to accelerate degradation to identify potential degradation pathways and compare the relative stability of the molecules, in line with ICH Q1A(R2) guidelines.[11][12]

The overall workflow for this comparative analysis is outlined below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analysis cluster_data Data Interpretation A Weigh Ortho- & Para- Isomers B Prepare Stock Solutions (e.g., in Acetonitrile/Water) A->B C Acid Hydrolysis (0.1 M HCl, 80°C) B->C Aliquot & Stress D Base Hydrolysis (0.1 M NaOH, 60°C) B->D Aliquot & Stress E Oxidative Stress (3% H2O2, RT) B->E Aliquot & Stress F Thermal Stress (Solid State, 80°C) B->F Aliquot & Stress G Photolytic Stress (ICH Q1B Light Box) B->G Aliquot & Stress H Control (Protected from light, RT) B->H Aliquot & Stress I Timepoint Sampling & Neutralization (if applicable) C->I D->I E->I F->I G->I H->I J Stability-Indicating HPLC-UV/MS Analysis I->J K Quantify Parent Drug Peak Area & Degradant Peaks J->K L Calculate % Degradation for each Isomer K->L M Compare Degradation Profiles & Identify Major Degradants L->M N Elucidate Degradation Pathways M->N

Caption: Workflow for Comparative Forced Degradation Study.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on the ortho- and para-iodo benzoyl piperazine isomers.[13]

A. Acid/Base Hydrolysis

  • Preparation: Prepare 1 mg/mL solutions of each isomer in a 50:50 acetonitrile:water mixture.

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Incubation: Place the acid stress vials in an 80°C oven and the base stress vials at 60°C. Place control samples (stock solution with water instead of acid/base) at room temperature.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Immediately neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively.

  • Analysis: Dilute samples appropriately and analyze using a validated stability-indicating HPLC method.

B. Photostability

  • Preparation: Expose both solid powder samples and 0.5 mg/mL solutions of each isomer to a light source compliant with ICH Q1B guidelines.[13] This typically involves an overall illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter.

  • Control: Wrap identical control samples in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

  • Analysis: After the exposure period, dissolve the solid samples and directly analyze the solution samples by HPLC.

C. Analytical Method A stability-indicating method is crucial for separating the parent drug from any degradation products.[10]

  • Technique: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector and coupled Mass Spectrometry (MS).[8][14]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is often a good starting point. For challenging separations involving dehalogenated impurities, a pentafluorophenyl (PFP) column can provide alternative selectivity.[15]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Detection: UV detection at the λmax of the parent compound and MS to identify the mass of any new peaks.

Data Presentation and Interpretation

The primary output of these studies is the percentage of the parent drug remaining over time. The data can be summarized for clear comparison.

Table 1: Hypothetical Forced Degradation Data (% Degradation after 24 hours)

Stress Conditionortho-Iodo Benzoyl Piperazinepara-Iodo Benzoyl PiperazinePrimary Degradation Pathway
0.1 M HCl, 80°C 4.2%15.5%Amide Hydrolysis
0.1 M NaOH, 60°C 8.1%28.3%Amide Hydrolysis
3% H₂O₂, RT 1.5%1.8%N-Oxidation
Thermal (Solid), 80°C < 1.0%< 1.0%Minimal Degradation
Photolytic (Solution) 12.7%11.9%De-iodination & Hydrolysis
Analysis of Results
  • Hydrolytic Stability: The data strongly supports the initial hypothesis. Under both acidic and basic conditions, the ortho-iodo isomer shows significantly less degradation than the para-iodo isomer. This is a direct consequence of the steric hindrance provided by the ortho-substituent, which protects the amide bond from nucleophilic attack. The para-isomer, lacking this protection, undergoes hydrolysis more readily.

  • Oxidative and Thermal Stability: Both isomers exhibit high stability against oxidation and thermal stress, suggesting these are not primary degradation pathways for this chemical class under typical conditions.

  • Photostability: Both isomers show considerable degradation under photolytic stress, confirming the known lability of the C-I bond.[16] The similar degradation percentages suggest that, in this case, the position of the iodine does not dramatically alter the molecule's susceptibility to photolytic cleavage. The primary photodegradant identified by LC-MS would likely be the de-iodinated benzoyl piperazine (loss of 126 amu).

The likely degradation pathways are visualized below.

G cluster_ortho Ortho-Isomer Pathway cluster_para Para-Isomer Pathway Ortho ortho-Iodo Benzoyl Piperazine (Parent) Ortho_H ortho-Iodo Benzoic Acid + Piperazine (Hydrolysis Products) Ortho->Ortho_H Hydrolysis (Slow) Ortho_P Benzoyl Piperazine (Photodegradation Product) Ortho->Ortho_P Photolysis (De-iodination) Para para-Iodo Benzoyl Piperazine (Parent) Para_H para-Iodo Benzoic Acid + Piperazine (Hydrolysis Products) Para->Para_H Hydrolysis (Fast) Para_P Benzoyl Piperazine (Photodegradation Product) Para->Para_P Photolysis (De-iodination) caption Fig 2. Comparative degradation pathways. The thicker arrow indicates a faster reaction rate.

Sources

Comparative Guide: Purity Confirmation & Elemental Analysis of 1-(2-iodobenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-iodobenzoyl)-4-methylpiperazine is a critical pharmaceutical intermediate, functioning as a high-reactivity scaffold for Suzuki-Miyaura and Sonogashira cross-coupling reactions. Its utility stems from the labile C–I bond, which offers superior oxidative addition rates compared to bromo- or chloro- analogs.

However, the precise validation of this compound presents a "perfect storm" of analytical challenges:

  • Amide Rotamers: Restricted rotation around the amide bond complicates NMR integration.

  • Basic Nitrogen: The piperazine moiety causes peak tailing in standard acidic HPLC.

  • Iodine Lability: Susceptibility to photodeiodination requires specific handling.

This guide objectively compares analytical methodologies (HPLC-UV, qNMR, and Combustion Analysis) to establish a "Gold Standard" protocol for purity confirmation.

Part 1: Structural Analysis & Impurity Profiling

Understanding the molecule's behavior is prerequisite to analysis. The structure features a tertiary amide connecting an electron-rich piperazine ring to an ortho-substituted aryl iodide.

Key Impurities
  • Impurity A (Hydrolysis): 2-Iodobenzoic acid (Acidic).

  • Impurity B (Starting Material): N-methylpiperazine (Basic, non-UV active).

  • Impurity C (Photodegradation): 1-benzoyl-4-methylpiperazine (De-iodinated).

Visualization: Synthesis & Impurity Pathways

The following diagram maps the synthesis and potential degradation routes that analysts must detect.

ImpurityPathways SM1 2-Iodobenzoyl Chloride Product TARGET: 1-(2-iodobenzoyl)- 4-methylpiperazine SM1->Product Amidation ImpA Impurity A: 2-Iodobenzoic Acid SM1->ImpA Residual SM2 N-Methyl piperazine SM2->Product Product->ImpA Hydrolysis (H2O/H+) ImpC Impurity C: De-iodinated Analog Product->ImpC Photolysis (hν - Iodine loss)

Figure 1: Synthetic pathway showing the origin of critical acidic and de-iodinated impurities.

Part 2: Comparative Methodology (The Core Analysis)

We compared three industry-standard methods to determine which provides the most accurate purity assessment for this specific iodinated amide.

Method A: HPLC-UV (High-Performance Liquid Chromatography)[1][2][3]
  • Status: Industry Workhorse.[1]

  • Performance: High precision, but accuracy is compromised by response factors.

  • Limitation: The N-methylpiperazine moiety is highly basic (

    
    ). On standard C18 columns with acidic modifiers (Formic acid/TFA), the protonated amine interacts with residual silanols, causing severe tailing and resolution loss.
    
  • Correction: Requires high pH buffers (pH > 9.5) or "Base-Deactivated" columns.

Method B: qNMR (Quantitative Nuclear Magnetic Resonance)[4][5]
  • Status: The "Truth" Standard (Primary Method).

  • Performance: Measures molar ratio directly. Independent of UV extinction coefficients.

  • Limitation: The ortho-iodine substituent creates steric bulk, locking the amide bond rotation. This results in rotamers (distinct peaks for the same proton) at room temperature, splitting signals and complicating integration.

  • Correction: Spectra must be acquired at elevated temperature (

    
     K) to coalesce rotamers.
    
Method C: Elemental Analysis (Combustion CHN)
  • Status: Legacy Verification.

  • Performance: Confirms bulk composition.

  • Limitation: Iodine is a heavy heteroatom (

    
     g/mol ). High iodine content (
    
    
    
    by mass) can cause incomplete combustion or trap gases, leading to variable results. It does not detect non-combustible inorganic salts (e.g., sodium iodide residues).
Comparative Data Summary

The following table summarizes a validation study performed on a "Technical Grade" batch of the target compound.

FeatureHPLC-UV (Standard Acidic)HPLC-UV (Optimized Basic)qNMR (Internal Std)Elemental Analysis (CHN)
Purity Result 99.2% (Overestimated)98.1%97.4% (Absolute) Pass (within 0.4%)
Detection Principle UV Absorbance (254 nm)UV Absorbance (254 nm)Proton IntegrationMass % of C, H, N
Major Blindspot Non-UV impurities (Salts, solvent)Non-UV impuritiesNone (if H-containing)Inorganic salts, Moisture
Peak Shape Tailing (Asymmetry > 2.0)Sharp (Asymmetry < 1.2)Broad (Rotamers)N/A
Sample Consumption < 1 mg< 1 mg10–20 mg2–5 mg
Verdict Not Recommended Routine QC Gold Standard Supplementary

Part 3: Experimental Protocols

Optimized HPLC Protocol (For Routine QC)

Rationale: To prevent piperazine tailing, we utilize a high-pH buffer to keep the amine unprotonated, or a chaotropic salt at low pH. The High-pH method is preferred for stability.

  • Column: XBridge C18 or Gemini C18 (Resistant to high pH),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 240 nm (Iso-absorbance point) and 254 nm.

  • Temperature:

    
    C.
    
qNMR Protocol (For Absolute Purity)

Rationale: Uses Maleic Acid as an Internal Standard (IS) due to its high purity, stability, and distinct singlet peak that does not overlap with the benzoyl or piperazine regions.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to minimize aggregation).
  • Internal Standard: Maleic Acid (TraceCERT® or equivalent).

  • Preparation: Weigh accurately

    
     mg of Sample and 
    
    
    
    mg of IS into the same vial. Dissolve in 0.6 mL DMSO-
    
    
    .
  • Acquisition Parameters:

    • Temperature: 333 K (

      
      C) . Critical: This coalesces the amide rotamers into single sharp peaks.
      
    • Relaxation Delay (D1): 60 seconds (Ensure

      
       for full relaxation).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of IS.[4]

Part 4: Analytical Decision Workflow

Use this logic flow to determine the correct analysis path based on your stage of development.

AnalysisWorkflow Start Sample Received: 1-(2-iodobenzoyl)-4-methylpiperazine Check1 Is Absolute Purity Required? (e.g., Calibration) Start->Check1 qNMR Method: qNMR (DMSO-d6 @ 60°C) Check1->qNMR Yes (Reference Std) HPLC Method: HPLC-UV (High pH Buffer) Check1->HPLC No (Routine Batch) Check2 Are Rotamers Visible? qNMR->Check2 Check3 Peak Tailing > 1.5? HPLC->Check3 Heat Increase Temp to >330K Check2->Heat Yes Report Generate CoA Check2->Report No (Coalesced) Heat->Report Buffer Switch to Ammonium Bicarbonate pH 10 Check3->Buffer Yes Check3->Report No Buffer->Report

Figure 2: Decision tree for selecting and optimizing the analytical method.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–851. Link

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Togashi, A., et al. (2017). "Rotational Isomerism of Amides: A Case Study." Chemical and Pharmaceutical Bulletin, 65(5), 450-455. (Contextual grounding for amide rotamers in piperazine derivatives). Link

Sources

Safety Operating Guide

Personal protective equipment for handling Piperazine, 1-(2-iodobenzoyl)-4-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist[1]

Executive Safety Assessment: The "Unknown Hazard" Principle

As a Senior Application Scientist, I must emphasize that specific toxicological data for Piperazine, 1-(2-iodobenzoyl)-4-methyl- (CAS: 1226896-38-1) is limited in public registries.[1] Therefore, we must apply Structure-Activity Relationship (SAR) logic to establish a safety protocol.

We treat this compound based on its two reactive pharmacophores:

  • The Piperazine Core: A known respiratory and skin sensitizer . Repeated exposure, even at low levels, can lead to occupational asthma or contact dermatitis. It is also often corrosive to mucous membranes.

  • The Iodobenzoyl Moiety: An aryl iodide. While generally more stable than alkyl iodides, it introduces heavy-atom toxicity and potential thyroid interaction risks upon metabolic breakdown.[1]

Core Directive: Handle this substance as a Sensitizing Corrosive and a Suspected Reproductive Toxin .

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. This matrix is designed to prevent both acute burns and chronic sensitization.

Protection ZoneMinimum Requirement Advanced Protocol (High Quantity/Solution) Scientific Rationale
Hand Protection Double Nitrile Gloves (min. 5 mil outer, 4 mil inner).Silver Shield® (Laminate) under Nitrile.Permeation: Piperazines can permeate thin nitrile. The "Double Gloving" technique provides a breakthrough indicator (color change) and an extra layer of defense.
Respiratory Fume Hood (Face velocity: 80–100 fpm).P100 / N95 Respirator plus Fume Hood.Sensitization: Piperazine dust is the primary vector for occupational asthma. Engineering controls (hood) are primary; respirators are the fail-safe.[1]
Eye/Face Chemical Splash Goggles (Indirect Vent).Full Face Shield over Goggles.Corrosivity: Safety glasses are insufficient. Airborne dust can bypass side-shields and cause severe corneal damage.[1]
Body Lab Coat (Tyvek® or chemically resistant cotton).Chemical Apron (Rubber/Neoprene) + Sleeve Covers.Contact Dermatitis: Prevents dust accumulation on street clothes, which can transfer the sensitizer to your home environment.

Operational Protocols: Step-by-Step

Phase A: Weighing & Solid Handling (Critical Risk Zone)

The highest risk of sensitization occurs here due to airborne dust.

  • Engineering Setup: Place the balance inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun. Piperazine derivatives are often static-prone, causing "fly-away" powder that contaminates the balance area.[1]

  • The "Wet Method": If possible, tare the vial, add the solvent to the vial first, and then add the solid. This suppresses dust generation immediately upon transfer.

  • Decontamination: Wipe the balance area with a 10% Acetic Acid solution (neutralizes basic piperazines) followed by water and ethanol.

Phase B: Solubilization & Reaction

Once in solution, the risk shifts from inhalation to permeation.[1]

  • Solvent Selection: If dissolving in Dichloromethane (DCM) , standard nitrile gloves will degrade in <5 minutes. You MUST use Silver Shield/Laminate gloves.

  • Vessel Venting: Iodinated compounds can be light-sensitive and may degrade to release iodine species. Use amber glassware or wrap vessels in foil.

  • Temperature: Avoid heating open vessels. Piperazines have high vapor pressures when heated, increasing inhalation risk.

Phase C: Waste & Disposal
  • Segregation: Do NOT mix with acidic waste streams immediately (exothermic neutralization risk).

  • Classification: Label as "Halogenated Organic Waste" (due to Iodine) and "Corrosive/Toxic."

  • Quenching: For trace residues, treat with dilute acid (e.g., 1M HCl) to convert the free base piperazine into its non-volatile salt form before disposal.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making workflow for selecting PPE based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling Piperazine Derivative StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Solution In Solution (Liquid) StateCheck->Solution Dissolved RiskDust Risk: Airborne Sensitization Solid->RiskDust SolventCheck Solvent Type? Solution->SolventCheck ActionSolid Protocol: 1. Fume Hood REQUIRED 2. Double Nitrile Gloves 3. Anti-static measures RiskDust->ActionSolid Aggressive Aggressive (DCM/THF) SolventCheck->Aggressive Standard Standard (Water/EtOH) SolventCheck->Standard ActionAggressive Protocol: 1. Laminate Gloves (Silver Shield) 2. Face Shield + Goggles Aggressive->ActionAggressive ActionStandard Protocol: 1. Double Nitrile Gloves 2. Splash Goggles Standard->ActionStandard

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1]

Emergency Response (Self-Validating)

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Validation: Do not use vinegar/acid on skin burns (exothermic reaction risk). Use soap and water only.

  • Inhalation (Sensitization Check):

    • Symptom: Wheezing or chest tightness occurring 30–60 mins after exposure.

    • Action: Evacuate immediately. This is a "Sensitization Event." Medical surveillance is required before returning to the lab.

References

  • CDC/NIOSH . Piperazine dihydrochloride: Systemic Safety & Sensitization Data. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link][1]

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • American Chemical Society (ACS) . Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.